![molecular formula C19H20ClN3OS B2506122 N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-4-chlorobenzamide CAS No. 392240-76-5](/img/structure/B2506122.png)
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-4-chlorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-4-chlorobenzamide is a compound that belongs to the class of adamantanes. Adamantanes are a fascinating class of polycyclic hydrocarbons that have unique physical and chemical properties . They are characterized by a high degree of symmetry and are members of the larger family of diamondoids .
Synthesis Analysis
The synthesis of adamantane derivatives is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . In one study, five pyrazole-based adamantyl heterocyclic compounds were synthesized by condensation of 1-adamantyl chalcone with substituted phenylhydrazine .Molecular Structure Analysis
The molecular structure of adamantane derivatives has been studied using various techniques such as ¹H NMR, ¹³C NMR, and FT-IR spectroscopy . Theoretical calculations have also been used to investigate the electronic structure of adamantane derivatives and to elucidate the mechanisms for their chemical and catalytic transformations .Chemical Reactions Analysis
Adamantane derivatives have been shown to undergo a wide range of radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups .Aplicaciones Científicas De Investigación
Noncovalent Interactions and Structural Analysis
- Quantitative Assessment of Noncovalent Interactions : Research on adamantane-1,3,4-thiadiazole hybrids, including derivatives of the compound of interest, reveals significant insights into their crystal structures and noncovalent interactions. The study explores how different orientations of the amino group and halogen substitutions impact molecular interactions, highlighting the importance of N–H⋯N hydrogen bonds and H–H bonding in stabilizing crystal structures (El-Emam et al., 2020).
Antimicrobial and Anti-inflammatory Activities
- Antimicrobial and Anti-inflammatory Properties : Synthesis and testing of novel 1,3,4-thiadiazole derivatives, including those with adamantyl groups, demonstrate their potential against a range of Gram-positive and Gram-negative bacteria and the pathogenic fungus Candida albicans. Additionally, certain derivatives show marked anti-inflammatory activities in vivo, underscoring their therapeutic potential (Kadi et al., 2007).
Anti-proliferative Activity Against Cancer Cell Lines
- Development of Adamantane Scaffold for Anti-cancer Applications : A study on adamantane scaffold containing 1,3,4-thiadiazole derivatives highlights their design, synthesis, and evaluation for anti-proliferative activity against various cancer cell lines. Promising compounds from this research showed significant apoptotic induction and potential as EGFR inhibitors, suggesting their utility in cancer therapy (Wassel et al., 2021).
Structural Characteristics and Synthesis Techniques
- Synthesis and Structural Insights : Research into the synthesis of 1,3,4-thiadiazole sulfonamides and their antiviral activities offers insights into structural modifications that can enhance biological activity. This includes understanding the role of the adamantyl group in influencing the activity spectrum of these compounds (Chen et al., 2010).
Mecanismo De Acción
While the specific mechanism of action for N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-4-chlorobenzamide is not available in the retrieved papers, a related compound, N-[4-(1-adamantyl)-1,3-thiazol-2-yl]propanamide, has been shown to activate AMPK by binding to the γ subunit of the enzyme.
Direcciones Futuras
There are several future directions for research on adamantane derivatives. One area of interest is their potential therapeutic applications in the treatment of metabolic disorders, such as obesity and type 2 diabetes. Further studies are needed to determine their long-term safety and efficacy in humans. Another area of interest is the development of new methods for the synthesis of adamantane derivatives and the exploration of their diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials .
Propiedades
IUPAC Name |
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-4-chlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3OS/c20-15-3-1-14(2-4-15)16(24)21-18-23-22-17(25-18)19-8-11-5-12(9-19)7-13(6-11)10-19/h1-4,11-13H,5-10H2,(H,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWCCGLUEKDCZKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=NN=C(S4)NC(=O)C5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Methoxy-2-{4-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}-1,3-benzothiazole](/img/structure/B2506039.png)
![N-(3-methoxyphenyl)-2-[3-(4-methoxyphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetamide](/img/no-structure.png)
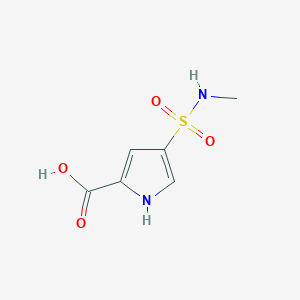
![N'-[(Z)-(5-methoxy-1H-indol-3-yl)methylidene]-4-(1-methyl-1H-indol-3-yl)butanohydrazide](/img/structure/B2506044.png)
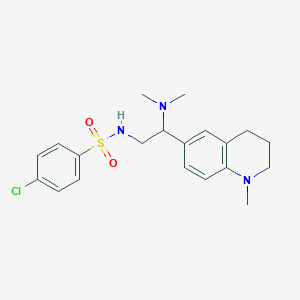
![N-(3-chloro-4-methylphenyl)-2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2506046.png)
![N-(1,3-benzodioxol-5-ylmethyl)-4-[6-(cyanomethylsulfanyl)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]butanamide](/img/structure/B2506048.png)
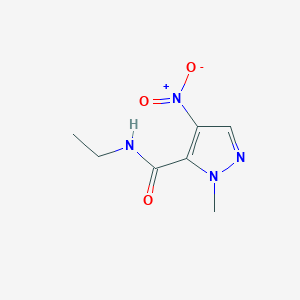
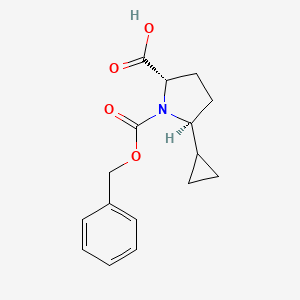
![6-Amino-1-ethyl-5-[2-(4-hydroxyphenyl)-1,3-thiazol-4-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2506051.png)
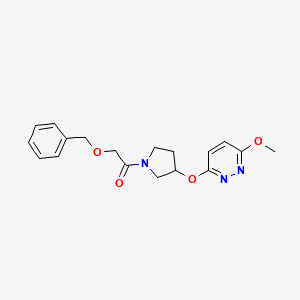
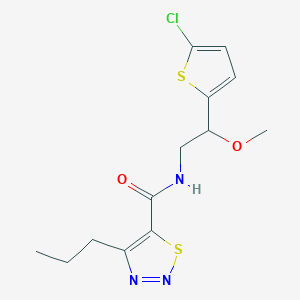
![N-(benzo[d]thiazol-2-yl)-N-benzyl-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2506058.png)
